2-(4-Hydroxypiperidin-4-yl)acetic acid

Medicinal Chemistry ADME Lipophilicity

This specific 4-hydroxy-4-yl substitution pattern (CAS 328401-29-2) is structurally and functionally distinct from the 1-yl isomer (CAS 168159-33-9) and non-hydroxylated analogs (CAS 51052-78-9). Its geminal hydroxyl-carboxyl arrangement on C4 enables orthogonal solid-phase or solution-phase synthesis—a dual derivatization capability that cheaper, generic scaffolds lack. Source only this exact CAS to maintain experimental reproducibility, synthetic yield, and biological assay integrity in GABA transporter programs, mu-opioid receptor agonist development, or HALS polymer applications.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 328401-29-2
Cat. No. B3260241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxypiperidin-4-yl)acetic acid
CAS328401-29-2
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CNCCC1(CC(=O)O)O
InChIInChI=1S/C7H13NO3/c9-6(10)5-7(11)1-3-8-4-2-7/h8,11H,1-5H2,(H,9,10)
InChIKeyLOVXIGLSLONCIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxypiperidin-4-yl)acetic acid (CAS 328401-29-2) Technical Specifications and Sourcing Overview


2-(4-Hydroxypiperidin-4-yl)acetic acid (CAS 328401-29-2) is a heterobifunctional piperidine derivative that combines a cyclic secondary amine, a tertiary alcohol, and a carboxylic acid moiety on the 4-position of the piperidine ring . With a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol, this building block is commercially available from multiple reputable vendors at purities typically exceeding 95% . The compound exists as a solid under ambient conditions and is supplied in quantities ranging from 50 mg to 5 g for research and development applications . Its structural features enable diverse chemical transformations, including amide bond formation, esterification, and N-alkylation, making it a valuable intermediate in medicinal chemistry and pharmaceutical development programs .

Why 2-(4-Hydroxypiperidin-4-yl)acetic acid Cannot Be Substituted with Common Analogs


The piperidine-acetic acid scaffold exists in multiple isomeric and substitutional variants that are not functionally interchangeable. The 4-hydroxy-4-yl substitution pattern (CAS 328401-29-2) is distinct from the 4-hydroxy-1-yl isomer (CAS 168159-33-9) and the non-hydroxylated 4-piperidineacetic acid (CAS 51052-78-9). These structural differences translate into measurable differences in lipophilicity, hydrogen bonding capacity, and synthetic utility that preclude generic substitution in both biological assays and synthetic routes [1]. A procurement decision based solely on molecular formula or scaffold similarity risks introducing uncontrolled variables that compromise experimental reproducibility or yield. The quantitative evidence below establishes why this specific compound must be sourced with exact CAS verification.

Quantitative Differentiation of 2-(4-Hydroxypiperidin-4-yl)acetic acid from Closest Analogs


LogP Differentiation: 4-yl Isomer vs. 1-yl Isomer

The lipophilicity of 2-(4-Hydroxypiperidin-4-yl)acetic acid differs substantially from its 1-yl positional isomer. The 4-yl substitution pattern yields a calculated LogP of -0.42, whereas the 1-yl isomer exhibits a LogP of -3.38 . This ~3 log unit difference corresponds to a theoretical ~1000-fold difference in octanol-water partition coefficient, which significantly impacts membrane permeability, solubility, and in vivo distribution profiles.

Medicinal Chemistry ADME Lipophilicity

Hydrogen Bond Donor Count: Impact on Solubility and Target Engagement

The presence of the 4-hydroxy group increases the hydrogen bond donor (HBD) count from 2 (in the non-hydroxylated analog) to 3. This additional HBD increases aqueous solubility but may also reduce passive membrane permeability [1]. The non-hydroxylated comparator, 2-(piperidin-4-yl)acetic acid, has only 2 HBDs and a lower topological polar surface area (TPSA) of 49.3 Ų, making it more lipophilic and potentially more membrane-permeable [1].

Physicochemical Properties Solubility Bioavailability

GABA Uptake Inhibitory Activity: Class-Level Pharmacological Differentiation

4-Hydroxy-4-piperidineacetic acid was identified among a series of cyclic GABA analogs that exhibit weak, non-selective GABA receptor agonist activity and GABA uptake inhibition [1]. While specific IC50 values are not reported for the individual compound, the class as a whole demonstrates activity in the micromolar to millimolar range. In contrast, the non-hydroxylated 4-piperidineacetic acid exhibits similar weak activity, but the hydroxylated analog offers additional synthetic handles for optimization [1].

Neuropharmacology GABA Transporter CNS Research

Synthetic Orthogonality: Dual Functionalization Enables Diverse Derivatization

The co-localization of a tertiary alcohol and a carboxylic acid on the same carbon (C4) creates a geminal functional group pattern that is synthetically unique. This arrangement allows for orthogonal protection/deprotection strategies: the carboxylic acid can be esterified (e.g., as methyl, ethyl, or tert-butyl esters) while the hydroxyl group remains free for subsequent reactions, or vice versa . This contrasts with the 1-yl isomer, where the hydroxyl group is positioned remotely from the acetic acid moiety, limiting concerted reactivity .

Organic Synthesis Building Block Medicinal Chemistry

Patent-Exemplified Utility as a Pharmaceutical Intermediate

4-Hydroxypiperidine derivatives containing an acetic acid moiety at the 4-position are explicitly claimed and exemplified as intermediates in multiple pharmaceutical patents. For example, US Patent 2,506,605 describes esters derived from 4-hydroxypiperidines and alkyl-substituted acetic acids, demonstrating the commercial and industrial relevance of this scaffold class [1]. While the exact compound (CAS 328401-29-2) is not the focus of a dedicated composition-of-matter patent, its structural class appears in patent literature related to CNS-active agents, opioid receptor modulators, and chemokine receptor antagonists [2].

Pharmaceutical Development Process Chemistry Patent Literature

Optimal Research and Industrial Applications for 2-(4-Hydroxypiperidin-4-yl)acetic acid


Design and Synthesis of CNS-Penetrant Probes for GABAergic Targets

Given its class-level activity as a weak GABA uptake inhibitor and its favorable LogP of -0.42, 2-(4-Hydroxypiperidin-4-yl)acetic acid is an appropriate starting scaffold for medicinal chemistry programs targeting the GABA transporter or GABA receptors [1]. The hydroxyl group provides a site for attachment of lipophilic substituents to modulate CNS penetration, while the carboxylic acid can be converted to esters or amides for prodrug development. This compound offers a balance of polarity and functional handle density that simpler analogs lack.

Parallel Synthesis of Focused Libraries for Opioid or Chemokine Receptor Antagonists

Patents and literature indicate that 4-hydroxypiperidine-acetic acid derivatives are privileged scaffolds for mu-opioid receptor agonists and CCR1 chemokine receptor antagonists [2][3]. The geminal hydroxyl-carboxyl arrangement on C4 enables efficient solid-phase or solution-phase parallel synthesis: the carboxylic acid can anchor to a resin while the hydroxyl group undergoes diversification, or vice versa. This orthogonal reactivity is not achievable with the 1-yl isomer or non-hydroxylated analogs.

Development of Hindered Amine Light Stabilizers (HALS) and Polymer Additives

The 4-hydroxy-4-piperidineacetic acid scaffold is structurally related to key intermediates used in the synthesis of hindered amine light stabilizers (HALS), which are critical additives for extending the service life of plastics and coatings [4]. The presence of both a hindered amine (piperidine) and a carboxylic acid allows for covalent incorporation into polymer backbones or formulation as a reactive additive, providing permanent UV stabilization that non-functionalized piperidines cannot offer.

Synthesis of Bifunctional Chelators for Radiopharmaceuticals or MRI Contrast Agents

The combination of a rigid piperidine ring, a tertiary alcohol, and a carboxylic acid makes this compound a suitable precursor for bifunctional chelating agents. The carboxylic acid can be conjugated to targeting vectors (e.g., peptides, antibodies), while the hydroxyl group and the secondary amine (after deprotection) can coordinate metal ions such as Ga-68, Cu-64, or Gd(III) [1]. This dual functionality simplifies the construction of theranostic agents compared to using separate building blocks for conjugation and chelation.

Technical Documentation Hub

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